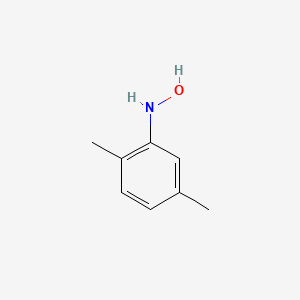

2,5-Dimethylphenylhydroxylamine

Description

BenchChem offers high-quality 2,5-Dimethylphenylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylphenylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3096-64-8 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |

InChI Key |

HFMKDGHUNOPVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NO |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2,5-Dimethylphenylhydroxylamine

Technical Monograph: 2,5-Dimethylphenylhydroxylamine Chemical Behavior, Synthesis, and Toxicological Significance [1]

Part 1: Executive Technical Summary

2,5-Dimethylphenylhydroxylamine (N-hydroxy-2,5-xylidine) is a critical metabolic intermediate in the biotransformation of 2,5-dimethylaniline (2,5-xylidine).[1] While often transient in biological systems, its isolation and study are pivotal for understanding the toxicity mechanisms of xylidines, specifically methemoglobinemia and genotoxicity.[1]

As a Senior Application Scientist, I must emphasize that this compound is labile . It exists at the redox interface between the stable amine and the nitroso derivative.[1] Its handling requires strict exclusion of oxygen and acidic catalysts to prevent spontaneous oxidation or rearrangement.

Part 2: Chemical Architecture & Properties[2][3]

The molecule features a hydroxylamine moiety (-NHOH) attached to the 1-position of a 2,5-dimethylbenzene ring.[1] The steric bulk of the ortho-methyl group (position 2) provides some kinetic stabilization compared to the unsubstituted phenylhydroxylamine, but the compound remains sensitive to auto-oxidation.[1]

Table 1: Physicochemical Profile

| Property | Data / Characteristic | Notes |

| IUPAC Name | N-(2,5-Dimethylphenyl)hydroxylamine | Also: N-hydroxy-2,5-xylidine |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Physical State | Crystalline Solid (Needles) | Colorless (pure) to yellow (oxidized) |

| Melting Point | ~80–90 °C (Decomposes) | Predicted based on structural analogues (e.g., N-phenylhydroxylamine mp 81°C).[1][2] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poorly soluble in cold water; soluble in hot water.[1] |

| Stability | Low | Oxidizes to 2,5-dimethylnitrosobenzene in air.[1] Rearranges in acid.[1][3] |

| pKa | ~1.9 (Conjugate acid) | Weakly basic; protonation occurs at Nitrogen.[1] |

Part 3: Synthesis Protocol (Zn/NH₄Cl Reduction)

Context: The catalytic hydrogenation of nitro compounds often proceeds all the way to the amine. To arrest the reduction at the hydroxylamine stage, a mild chemical reduction using Zinc dust and Ammonium Chloride is the industry "gold standard" for specificity.[1]

Reagents & Equipment

-

Substrate: 2,5-Dimethylnitrobenzene (0.1 mol).

-

Reductant: Zinc Dust (0.2 mol, >85% purity).[1] Note: Freshly activated Zn is preferred.[1]

-

Buffer/Solvent: Ammonium Chloride (NH₄Cl), Ethanol (50% v/v), Water.[1]

-

Apparatus: 3-neck flask, mechanical stirrer (critical for slurry), internal thermometer.[1]

Step-by-Step Methodology

-

Preparation: Dissolve 0.1 mol 2,5-dimethylnitrobenzene in 50% aqueous ethanol. Add 0.12 mol NH₄Cl.[1] Cool to 15°C.[1]

-

Controlled Addition: Add Zinc dust in small portions over 20–30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60°C and 65°C .

-

Why? < 50°C slows the reaction significantly; > 70°C promotes over-reduction to 2,5-dimethylaniline.[1]

-

-

Reaction Monitoring: Stir vigorously. The reaction is complete when the temperature ceases to rise upon Zn addition and the odor of nitrobenzene dissipates.

-

Filtration: Filter the hot solution immediately to remove Zinc Oxide (ZnO) sludge. Wash the filter cake with hot water.[4]

-

Crystallization: Saturate the filtrate with NaCl (salting out) and cool rapidly to 0°C in an ice-salt bath.

-

Isolation: The hydroxylamine will crystallize as long needles.[4] Filter rapidly and wash with cold petroleum ether.[1]

-

Storage: Store immediately under N₂ atmosphere at -20°C.

-

Visualization: Synthesis Workflow

Figure 1: Critical path for the selective reduction of nitro-xylenes to hydroxylamines.[1]

Part 4: Reactivity & Transformation Pathways

The utility and danger of 2,5-dimethylphenylhydroxylamine lie in its two primary reaction pathways: Oxidation and Rearrangement .[1]

The Bamberger Rearrangement (Acid-Catalyzed)

In the presence of aqueous mineral acids (e.g., H₂SO₄), the compound undergoes an intermolecular rearrangement.[1] The hydroxyl group is protonated, water is eliminated to form a nitrenium-like ion, and water re-attacks at the para position.[1]

-

Product: 4-Amino-2,5-dimethylphenol.[1]

-

Significance: This is a key diagnostic test for phenylhydroxylamines and a route to aminophenols.

Oxidative Cycling (Physiological)

At physiological pH (7.4), the hydroxylamine autoxidizes to 2,5-dimethylnitrosobenzene (Ar-N=O).[1] This reaction generates superoxide radicals and is reversible via cellular reductases (diaphorases), creating a "redox cycle" that depletes cellular reducing equivalents (NADPH).[1]

Part 5: Toxicological Mechanism (Methemoglobinemia)[1]

The primary acute toxicity of 2,5-dimethylphenylhydroxylamine is Methemoglobinemia .[1] It acts as a catalytic carrier of electrons from Hemoglobin to Oxygen.

Mechanism:

-

Oxidation: The hydroxylamine reacts with Oxyhemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺).[1][5]

-

Product: The hydroxylamine is converted to the Nitroso intermediate.

-

Recycling: The Nitroso compound is reduced back to the hydroxylamine by NADPH-Methemoglobin Reductase (Diaphorase).[1]

-

Result: A small amount of hydroxylamine can oxidize a massive amount of Hemoglobin, leading to functional anemia and tissue hypoxia.

Visualization: The Hemotoxic Redox Cycle

Figure 2: The catalytic redox cycle responsible for methemoglobinemia.[1] Note that the toxicant is regenerated, amplifying the damage.[1]

Part 6: References

-

Organic Syntheses. "N-Phenylhydroxylamine." Org.[1][3] Synth.1921 , 1,[1] 71. Link

-

Authority: The definitive protocol for Zinc/NH4Cl reduction of nitroarenes.

-

-

Kiese, M. "Methemoglobinemia: A Comprehensive Treatise."[1] Cleveland: CRC Press, 1974 .[1]

-

Authority: Foundational text on the mechanism of ferrihemoglobin formation by aromatic hydroxylamines.

-

-

Bamberger, E. "Über das Phenylhydroxylamin."[1] Berichte der deutschen chemischen Gesellschaft, 1894 , 27, 1548–1557.[1]

-

Authority: The original discovery of the acid-catalyzed rearrangement of phenylhydroxylamines.

-

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66735, 2,5-Dimethylbenzylamine (Related Structure/Metabolism)." PubChem. Link

-

Authority: Source for physicochemical data on related xylidine derivatives.

-

-

Sabbioni, G., & Jones, C.R. "Biomonitoring of arylamines and nitroarenes."[1] Biomarkers, 2002 , 7(5), 347-421.[1]

-

Authority: Details the metabolic activation of methyl-substituted anilines to hydroxylamines and their DNA binding potential.

-

Sources

An In-depth Technical Guide to 2,5-Dimethylphenylhydroxylamine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,5-Dimethylphenylhydroxylamine, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis protocols, key chemical behaviors, and its emerging role in modern chemical and pharmaceutical research.

Core Molecular Attributes of 2,5-Dimethylphenylhydroxylamine

2,5-Dimethylphenylhydroxylamine, also known as N-(2,5-dimethylphenyl)hydroxylamine, is an aromatic hydroxylamine derivative. Its structure features a hydroxylamine moiety (-NHOH) attached to a 2,5-dimethylphenyl group. This substitution pattern significantly influences its electronic properties and reactivity.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₈H₁₁NO |

| Molecular Weight | 139.18 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroaromatic compounds.[1][2] This approach offers high yields and is adaptable to various substituted nitroarenes.

Workflow for the Synthesis of 2,5-Dimethylphenylhydroxylamine

Caption: A generalized workflow for the synthesis of 2,5-Dimethylphenylhydroxylamine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method adapted from established procedures for the selective reduction of nitroaromatics.[3]

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: The flask is charged with 2,5-dimethylnitrobenzene (1 equivalent) and a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of a supported platinum catalyst (e.g., 5% Pt/C) is added to the mixture.

-

Reaction Initiation: The system is purged with hydrogen gas, and the reaction is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the hydroxylamine and minimize over-reduction to the corresponding aniline.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,5-dimethylphenylhydroxylamine.

Chemical Reactivity and Mechanistic Insights

A hallmark of N-arylhydroxylamines is their susceptibility to the Bamberger rearrangement , an acid-catalyzed transformation that yields p-aminophenols.[1][4][5] This reaction is of significant synthetic utility and provides insight into the electronic nature of the molecule.

The Bamberger Rearrangement of 2,5-Dimethylphenylhydroxylamine

In the presence of a strong aqueous acid, such as sulfuric acid, 2,5-dimethylphenylhydroxylamine will rearrange to form 4-amino-3,6-dimethylphenol.

Reaction Mechanism:

Caption: The mechanistic pathway of the Bamberger rearrangement.

The mechanism is initiated by the protonation of the hydroxylamine's oxygen atom, which is followed by the loss of a water molecule to form a reactive nitrenium ion intermediate.[1][5] This electrophilic species is then attacked by water at the para position, and subsequent rearomatization through deprotonation yields the final aminophenol product.[6]

Analytical Characterization

The structural elucidation of 2,5-dimethylphenylhydroxylamine relies on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring.- Singlets for the two methyl groups (approx. 2.0-2.5 ppm).- Broad signals for the N-H and O-H protons, which may be exchangeable with D₂O.[7] |

| ¹³C NMR | - Resonances in the aromatic region (approx. 110-150 ppm).- Signals for the two methyl carbons (approx. 15-25 ppm). |

| IR Spectroscopy | - N-H and O-H stretching vibrations in the region of 3200-3600 cm⁻¹.- C-H stretching vibrations from the aromatic and methyl groups (approx. 2850-3100 cm⁻¹).- C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹).[8] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including α-cleavage adjacent to the nitrogen atom.[7][9] |

Applications in Research and Development

The 2,5-dimethylphenyl scaffold is a recognized pharmacophore in medicinal chemistry, notably in the development of antimicrobial agents.[10] While direct applications of 2,5-dimethylphenylhydroxylamine are still emerging, its structural motifs and reactivity make it a valuable precursor and research tool.

-

Precursor for Bioactive Molecules: Through reactions like the Bamberger rearrangement, it can be converted into substituted aminophenols, which are key building blocks for pharmaceuticals and other fine chemicals.[2][4]

-

Enzyme Inhibition Studies: Hydroxylamine derivatives are known to act as enzyme inhibitors, and 2,5-dimethylphenylhydroxylamine could be explored in this context for various therapeutic targets.

-

Materials Science: The reactivity of the hydroxylamine and the aromatic ring allows for its potential incorporation into novel polymers and functional materials.

Safety and Handling

N-arylhydroxylamines should be handled with care due to their potential reactivity and toxicity.

-

General Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

-

Incompatibilities: Avoid contact with strong acids (which can induce the Bamberger rearrangement) and strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dimethylphenylhydroxylamine is a versatile chemical compound with well-defined synthetic pathways and predictable chemical reactivity. Its structural relationship to the medicinally important 2,5-dimethylphenyl scaffold, combined with the unique properties of the hydroxylamine functional group, positions it as a compound of interest for further research and development in both pharmaceutical and material sciences.

References

-

Grokipedia. Bamberger rearrangement. Available from: [Link]

-

Wikipedia. Bamberger rearrangement. Available from: [Link]

-

Chemiz. Bamberger Rearrangement. YouTube; 2026. Available from: [Link]

- Sone T, Hamamoto K, Seiji Y, Shinkai S, Manabe O. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. J. Chem. Soc., Perkin Trans. 2. 1981;(10):1596-1598.

-

Scribd. Bamberger Rearrangement | PDF | Chemical Reactions. Available from: [Link]

- Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme; 2017.

- MacNair AJ, White AJP, Hii KK. Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by AuNP@PPh2-PIILP and AuNP@PPh2-PEGPIILP.

- Zhang Y, Wang H, Li Y, et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- ResearchGate. Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron)

- International Journal of Computer Applications in Technology. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. 2013.

- ResearchGate.

- PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024.

- Thermo Fisher Scientific.

- ResearchGate. Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). 2025.

- Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.

- YouTube. Combining NMR and IR. 2018.

- Aoyama Y, Akiyama M, Tanaka K, et al. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. 2010;12(3):506-511.

- Zhang Y, Chen Y, Li Y, et al. Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines.

- arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Wiley.

- Thermo Fisher Scientific. Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.

- UW-Milwaukee. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.

- Google Patents. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.

- ResearchGate. Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl3(2H)-furan-3-one with Retention Time (RT)= 4.076.

- MDPI.

- MDPI.

- Organic Chemistry Portal.

- PrepChem.com. Synthesis of 2,5-dimethylhydroquinone.

- Princeton EHS.

Sources

- 1. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 2. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the pKa and Acidity of N-(2,5-dimethylphenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to Hydroxylamines and Their Significance

Hydroxylamine (NH₂OH) and its derivatives are a fascinating and versatile class of compounds that play a crucial role in organic synthesis and medicinal chemistry.[1] As a molecule, hydroxylamine can be viewed as a hybrid of ammonia and water, and this unique structure imparts upon it a range of chemical properties, including its ability to act as both a nucleophile and a reducing agent.[1][2] The acidity of hydroxylamines, quantified by their pKa values, is a critical parameter that dictates their reactivity, solubility, and behavior in biological systems.[1] Understanding the pKa is paramount in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The parent compound, hydroxylamine, is a weak acid with a pKa of approximately 6.0.[1] This acidity stems from the dissociation of the hydroxyl proton. The introduction of substituents, such as the 2,5-dimethylphenyl group, can significantly modulate this acidity through a combination of electronic and steric effects.

Factors Influencing the Acidity of N-(2,5-dimethylphenyl)hydroxylamine

The acidity of N-(2,5-dimethylphenyl)hydroxylamine is primarily determined by the stability of its conjugate base, the N-(2,5-dimethylphenyl)hydroxylaminate anion. The substituents on the phenyl ring play a pivotal role in stabilizing or destabilizing this anion.

Electronic Effects

The two methyl groups on the phenyl ring are electron-donating groups (EDGs) through an inductive effect. This has a direct impact on the acidity:

-

Inductive Effect (+I): Methyl groups push electron density into the aromatic ring. This increased electron density is then relayed to the nitrogen and oxygen atoms of the hydroxylamine moiety. This surplus of electron density on the oxygen atom destabilizes the negative charge of the conjugate base, making the proton less likely to dissociate.

-

Resonance Effect: While the primary influence of alkyl groups is inductive, hyperconjugation can also contribute to their electron-donating nature.

In contrast, electron-withdrawing groups (EWGs) on the phenyl ring would increase acidity by delocalizing the negative charge of the conjugate base, thereby stabilizing it.[3][4] The principle is analogous to the effect of substituents on the acidity of phenols.[3][4]

Steric Effects

The methyl group at the ortho position (position 2) can introduce steric hindrance. This steric bulk can potentially disrupt the planarity of the molecule, which might slightly alter the electronic communication between the phenyl ring and the hydroxylamine functional group. However, for acidity, the electronic effects of the methyl groups are generally considered to be the dominant factor.

Qualitative Estimation of pKa

Given the electron-donating nature of the two methyl groups, it is anticipated that N-(2,5-dimethylphenyl)hydroxylamine will be a weaker acid than both hydroxylamine (pKa ≈ 6.0) and the unsubstituted N-phenylhydroxylamine. Therefore, its pKa is expected to be greater than 6.0. A precise value can only be determined through experimental measurement or high-level computational modeling.

Experimental Determination of pKa

The pKa of N-(2,5-dimethylphenyl)hydroxylamine can be accurately determined using several well-established experimental techniques. The choice of method often depends on the compound's solubility and spectral properties.[5][6]

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5][6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. This corresponds to the midpoint of the titration curve.

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of N-(2,5-dimethylphenyl)hydroxylamine and dissolve it in a suitable solvent. A co-solvent system, such as water-ethanol, may be necessary to ensure complete dissolution.[6]

-

Standardization of Titrant: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a concentration similar to that of the analyte solution.

-

Titration Setup: Place the analyte solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the measured pH against the volume of NaOH added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[5]

Figure 1: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of N-(2,5-dimethylphenyl)hydroxylamine exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[7][8]

Principle: By measuring the absorbance of the compound at a specific wavelength across a range of pH values, the ratio of the protonated and deprotonated species can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Preparation of Analyte Solutions: Prepare a stock solution of N-(2,5-dimethylphenyl)hydroxylamine. Add a small, constant aliquot of this stock solution to each of the buffer solutions to create a series of solutions with varying pH but constant total analyte concentration.

-

Spectral Measurement: Record the UV-Vis spectrum for each of the prepared solutions.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[5][7]

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa of N-(2,5-dimethylphenyl)hydroxylamine. These methods calculate the free energy change of the deprotonation reaction.[9][10]

Common Approaches:

-

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a popular QM method for pKa prediction. It involves calculating the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution, often using a continuum solvation model like the Polarizable Continuum Model (PCM).[10]

-

Poisson-Boltzmann Equation: This method is often used for calculating the pKa values of amino acid residues in proteins and can be adapted for small molecules.[9] It considers the electrostatic interactions between the molecule and the solvent.

General Workflow for Computational pKa Prediction:

-

Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of N-(2,5-dimethylphenyl)hydroxylamine are geometry-optimized using a suitable level of theory.

-

Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated in the gas phase and in a simulated aqueous environment.

-

pKa Calculation: The pKa is calculated from the difference in the free energies of the protonated and deprotonated species using a thermodynamic cycle.

Figure 3: General workflow for computational pKa prediction.

Conclusion

While a specific experimental pKa value for N-(2,5-dimethylphenyl)hydroxylamine is not documented in readily accessible literature, a strong qualitative understanding of its acidity can be derived from fundamental chemical principles. The electron-donating nature of the two methyl substituents on the phenyl ring leads to the prediction that this compound is a weaker acid than hydroxylamine, with a pKa value greater than 6.0. For researchers requiring a precise value, this guide provides detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, as well as an overview of reliable computational prediction methods. A thorough understanding and accurate determination of the pKa of N-(2,5-dimethylphenyl)hydroxylamine are essential for its effective application in research and development, particularly in the pharmaceutical sciences.

References

- Oreate AI Blog. (2026, January 21). Understanding Hydroxylamine: Properties, Uses, and pKa Significance.

-

ResearchGate. (n.d.). Molecular structure of N-(2,5-dimethylphenyl). [Link]

-

De Witte, A. M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydroxylamine (CAS 7803-49-8). [Link]

-

PubChem. (n.d.). 2,5-Dimethylbenzylamine. [Link]

-

MDPI. (2023, January 20). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

Lutwick, G. D., & Ryan, D. E. (1957). N-ACYL SUBSTITUTED PHENYLHYDROXYLAMINES: THE EFFECT OF RADICAL CHANGE ON ANALYTICAL BEHAVIOR. Canadian Journal of Chemistry, 35(8), 949-955. [Link]

-

Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. PMC. [Link]

- Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. [Link]

-

Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?[Link]

-

da Silva, A. D., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-185. [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. [Link]

-

Kohnstam, G., et al. (1984). Kinetic Substituent and Isotope Effects in the Acid-catalysed Rearrangement of N-Phenylhydroxylamines. Are Nitrenium Ions Involved? Journal of the Chemical Society, Perkin Transactions 2, (3), 423-427. [Link]

-

Aldeghi, M., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 19(21), 7824-7840. [Link]

-

Chemistry Stack Exchange. (2020, April 9). Effect of phenyl and vinyl substituents on Acidity of carboxylic. [Link]

-

ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. [Link]

-

Khan Academy. (2024, April 15). Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. [Link]

-

da Silva, A. D., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19, 178-185. [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

- 1. Understanding Hydroxylamine: Properties, Uses, and pKa Significance - Oreate AI Blog [oreateai.com]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 10. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethylphenylhydroxylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Arylhydroxylamines are a class of compounds of significant interest in medicinal chemistry and drug metabolism, often appearing as reactive intermediates. Their inherent instability, however, presents considerable challenges in their isolation, characterization, and the overall development of drug candidates. This guide provides a comprehensive framework for evaluating the thermodynamic stability of a representative arylhydroxylamine, 2,5-Dimethylphenylhydroxylamine. While specific data for this molecule is not extensively published, this document outlines a robust, multi-faceted strategy employing both theoretical principles and established experimental protocols. By integrating computational chemistry, thermal analysis, and forced degradation studies, researchers can construct a thorough stability profile, enabling informed decisions in drug discovery and development. This guide is designed to be a practical resource, detailing the causality behind experimental choices and providing self-validating protocols in line with regulatory expectations.

Introduction: The Challenge of Arylhydroxylamine Stability

2,5-Dimethylphenylhydroxylamine is an archetypal N-arylhydroxylamine. Such compounds are pivotal intermediates in organic synthesis and are frequently identified as metabolites of aromatic amine-containing drugs. The stability of these molecules is a critical parameter, directly influencing their reactivity, toxicity profile, and shelf-life. The N-O bond in arylhydroxylamines is inherently weak and susceptible to cleavage, leading to various degradation pathways, including oxidation to nitroso compounds, disproportionation, and rearrangement.

Understanding the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine is therefore not merely an academic exercise. For drug development professionals, it is a crucial step in risk assessment. An unstable intermediate can lead to the formation of potentially genotoxic impurities, compromise the efficacy of an active pharmaceutical ingredient (API), and create significant hurdles in formulation and manufacturing.

This guide will provide a first-principles approach to characterizing the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols for its assessment, and discuss the interpretation of the resulting data.

Theoretical Framework: Predicting Stability

Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected stability of 2,5-Dimethylphenylhydroxylamine.

Electronic and Steric Effects of Substituents

The two methyl groups on the phenyl ring play a significant role in the stability of the molecule. Their electron-donating nature through hyperconjugation can influence the electron density on the nitrogen atom, potentially affecting the N-O bond strength. Furthermore, the steric hindrance provided by the methyl groups may influence the accessibility of the hydroxylamine moiety to attacking reagents, thereby kinetically stabilizing the molecule.

Bond Dissociation Energy (BDE)

The N-O bond is often the weakest link in hydroxylamines.[1] Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the N-O Bond Dissociation Energy (BDE).[2][3][4] A higher BDE generally correlates with greater thermal stability.[5] Recent studies have shown that the BDEs of N-O single bonds are often higher than the generically quoted value of 48 kcal/mol.[1][3][4] For 2,5-Dimethylphenylhydroxylamine, the BDE can be computationally estimated and compared to that of other known arylhydroxylamines to provide a preliminary assessment of its relative stability.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Theoretical_Assessment" [label="Theoretical Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BDE_Calculation" [label="Bond Dissociation Energy (BDE)\nCalculation (DFT)"]; "Substituent_Effects" [label="Analysis of Electronic & Steric\nEffects of Methyl Groups"]; "Degradation_Pathways" [label="Hypothesized Degradation\nPathways"];

"Theoretical_Assessment" -- "BDE_Calculation"; "Theoretical_Assessment" -- "Substituent_Effects"; "Theoretical_Assessment" -- "Degradation_Pathways"; } caption: Theoretical workflow for stability prediction.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques and stress testing provides a comprehensive picture of the thermodynamic stability of a compound.

Thermal Analysis

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal events of a material as a function of temperature.[6][7][8][9] It measures the heat flow into or out of a sample compared to a reference. For 2,5-Dimethylphenylhydroxylamine, DSC can identify the onset temperature of decomposition, which is a critical indicator of its thermal stability.[10]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-5 mg of 2,5-Dimethylphenylhydroxylamine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a suitable upper limit (e.g., 300 °C) at a constant heating rate, typically 10 °C/min. The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Data Analysis: The resulting thermogram will show heat flow as a function of temperature. An exothermic peak indicates decomposition. The onset temperature of this exotherm is a key stability parameter. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHd).

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11][12] This technique is complementary to DSC and provides information on the temperature at which the compound starts to lose mass, corresponding to decomposition and volatilization of degradation products.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of 2,5-Dimethylphenylhydroxylamine into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve will plot the percentage of initial mass versus temperature. The temperature at which significant mass loss begins is the decomposition temperature. The derivative of the TGA curve can help to identify the temperatures of maximum rates of mass loss.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions.[13][14][15][16][17] These studies are a cornerstone of demonstrating the specificity of stability-indicating analytical methods, as mandated by ICH guidelines.[18][19][20][21]

3.2.1. General Considerations

-

Extent of Degradation: The goal is to achieve modest degradation (5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Control Samples: A control sample, protected from the stress condition, should be analyzed concurrently.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.

Experimental Protocols: Forced Degradation Studies

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of 2,5-Dimethylphenylhydroxylamine in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of 2,5-Dimethylphenylhydroxylamine in a suitable solvent.

-

Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H2O2).

-

Stir the solution at room temperature, protected from light, for a defined period.

-

Analyze aliquots at specified time points by HPLC. Hydrogen peroxide can generate reactive oxygen species that may lead to N-oxide formation or other oxidative degradation products.[17]

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 2,5-Dimethylphenylhydroxylamine in a vial.

-

Heat the vial in an oven at a temperature determined from the DSC/TGA data (e.g., a temperature slightly below the onset of decomposition) for a defined period.

-

At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution and a solid sample of 2,5-Dimethylphenylhydroxylamine to a light source according to ICH Q1B guidelines.[20][21] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC. Photolysis can induce bond cleavage and isomerization reactions.[17]

-

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Start" [label="2,5-Dimethylphenylhydroxylamine\n(Solid & Solution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DSC_TGA" [label="Thermal Analysis\n(DSC/TGA)"]; "Forced_Degradation" [label="Forced Degradation Studies"]; "Hydrolysis" [label="Acid/Base\nHydrolysis"]; "Oxidation" [label="Oxidation\n(e.g., H2O2)"]; "Thermal" [label="Thermal Stress\n(Solid)"]; "Photolytic" [label="Photolytic Stress\n(ICH Q1B)"]; "Analysis" [label="Stability-Indicating\nHPLC Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "DSC_TGA"; "Start" -> "Forced_Degradation"; "Forced_Degradation" -> "Hydrolysis"; "Forced_Degradation" -> "Oxidation"; "Forced_Degradation" -> "Thermal"; "Forced_Degradation" -> "Photolytic"; "Hydrolysis" -> "Analysis"; "Oxidation" -> "Analysis"; "Thermal" -> "Analysis"; "Photolytic" -> "Analysis"; } caption: Experimental workflow for stability assessment.

Analytical Methods for Quantifying Degradation

A robust, validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Due to the lack of a strong chromophore in hydroxylamines, direct UV detection can be challenging.[22][23] A pre-column derivatization step is often necessary to introduce a UV-active moiety.[22][24][25][26]

Experimental Protocol: HPLC Method Development with Derivatization

-

Derivatization: React 2,5-Dimethylphenylhydroxylamine with a suitable derivatizing agent, such as benzaldehyde, to form a stable, UV-active derivative (an oxime).[24][25]

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the derivatized parent compound and its derivatized degradation products.

-

Detection: A UV detector set at the wavelength of maximum absorbance of the derivative.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the parent compound peak.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the nature of the chemical modifications can be determined.

Data Interpretation and Stability Profile

The data gathered from thermal analysis and forced degradation studies should be synthesized to create a comprehensive stability profile for 2,5-Dimethylphenylhydroxylamine.

| Technique | Key Parameters | Interpretation |

| DSC | Onset Temperature of Decomposition, ΔHd | Indicates the temperature at which rapid, exothermic decomposition begins. A lower onset temperature signifies lower thermal stability. |

| TGA | Decomposition Temperature (Td) | The temperature at which significant mass loss occurs. Complements DSC data. |

| Forced Degradation | % Degradation under various conditions | Identifies the key degradation pathways (e.g., susceptibility to acid, base, oxidation). |

| HPLC/LC-MS | Purity Profile, Structure of Degradants | Quantifies the loss of the parent compound and helps to identify the chemical structures of the degradation products. |

This integrated approach allows for a holistic understanding of the molecule's intrinsic stability. For instance, a low onset of decomposition in the DSC thermogram coupled with significant degradation under oxidative stress would suggest that the compound is both thermally and oxidatively labile.

Conclusion

Determining the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine, and arylhydroxylamines in general, is a critical activity in chemical and pharmaceutical development. Although specific stability data for this compound may be sparse in the literature, a systematic approach combining theoretical calculations, thermal analysis, and forced degradation studies can provide a robust and reliable stability profile. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to generate this crucial data, thereby enabling better risk management, facilitating formulation development, and ensuring the quality and safety of new chemical entities. This self-validating system of protocols ensures that the data generated is scientifically sound and meets the rigorous standards of the pharmaceutical industry.

References

- Adamopoulou, T., Papadaki, M., et al. (2013). Thermal decomposition of hydroxylamine: isoperibolic calorimetric measurements at different conditions.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N-O Bond. The Journal of Physical Chemistry A, 125(23), 5014-5021. [Link]

- Bake, A., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research.

- Chen, J., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381.

- Gao, S., et al. (2020). The thermal stability and safety of 2, 5-dimethylfuran (DMF) oxidation. Journal of Thermal Analysis and Calorimetry, 140(4), 1629-1636.

-

Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. [Link]

- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.

- Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4).

- van der Spoel, D. (2009). Differential Scanning Calorimetry and Protein Stability. Student Theses - Faculty of Science and Engineering.

-

Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A. [Link]

- Patel, Y., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

- Knopp, M., et al. (2023). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Arkivoc.

- Kumar, A., & Vandana, K. (2017). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis.

- Roughley, S. D., & Jordan, A. M. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2769.

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Schlegel Group, Wayne State University. (2021). The Bond Dissociation Energy of the N–O Bond. [Link]

- Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.

-

Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]

-

Chen, C. C., & El-Sayed, M. A. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(40), 10737-10745. [Link]

- Politzer, P., & Murray, J. S. (2002). Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules. Journal of Molecular Structure: THEOCHEM, 579(1-3), 99-105.

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.

- SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

- ResearchGate. (n.d.).

- Open Access Journals. (2024).

-

Figshare. (2021). The Bond Dissociation Energy of the N–O Bond. [Link]

-

BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

- Organic Chemistry Portal. (2023).

- MedCrave online. (2016).

- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.

- Unknown. (n.d.). Thermogravimetric Analysis.

-

ICH. (n.d.). Quality Guidelines. [Link]

- ResearchGate. (2020).

- ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- Unknown. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- LabX. (2025). Differential Scanning Calorimetry (DSC)

-

ioKinetic. (n.d.). Differential Scanning Calorimetry Testing. [Link]

Sources

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 10. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. etamu.edu [etamu.edu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpp.com [ijrpp.com]

- 15. researchgate.net [researchgate.net]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. biobostonconsulting.com [biobostonconsulting.com]

- 21. ICH Official web site : ICH [ich.org]

- 22. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. biomedgrid.com [biomedgrid.com]

- 26. researchgate.net [researchgate.net]

Comparative Analysis of Arylhydroxylamines: Mechanistic Divergence between Phenylhydroxylamine and 2,5-Dimethylphenylhydroxylamine

[1]

Executive Summary

Phenylhydroxylamine (PHA) serves as the archetypal arylhydroxylamine—a reactive intermediate central to the metabolism of aniline and nitrobenzene.[1] It is characterized by its facile oxidation to nitrosobenzene and its acid-catalyzed rearrangement to 4-aminophenol.[1]

2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) , the N-hydroxy derivative of 2,5-xylidine, introduces significant steric and electronic perturbations.[2] The presence of methyl groups at the ortho (2) and meta (5) positions alters the kinetics of the Bamberger rearrangement , increases lipophilicity (enhancing erythrocyte membrane permeability), and modifies the redox potential governing methemoglobinemia. This guide dissects these differences to aid researchers in handling, synthesizing, and assessing the toxicity of these compounds.[2]

Structural & Electronic Properties

The core difference lies in the substitution pattern on the benzene ring.[1] While PHA represents the "naked" electronic system, 2,5-DMPHA introduces Steric Shielding and Inductive Donation .[2]

Comparative Data Table

| Property | Phenylhydroxylamine (PHA) | 2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) |

| CAS Number | 100-65-2 | 105898-70-2 (or derivative/metabolite ref) |

| Molecular Formula | C₆H₇NO | C₈H₁₁NO |

| Molecular Weight | 109.13 g/mol | 137.18 g/mol |

| Electronic Effect | Resonance stabilization | +I Effect (Inductive donation from -CH₃) |

| Steric Environment | Unhindered N-OH group | Ortho-effect: 2-Me hinders N-approach |

| Lipophilicity (Est.[2][3] LogP) | ~0.7 - 0.9 | ~1.8 - 2.1 (Higher membrane permeability) |

| Primary Reactivity | Oxidation to Nitroso; Rearrangement | Sterically accelerated rearrangement; Oxidation |

Structural Visualization

The following diagram illustrates the steric crowding introduced by the 2-methyl group in 2,5-DMPHA compared to PHA.

Figure 1: Structural comparison highlighting the steric influence of the ortho-methyl group in 2,5-DMPHA.[2]

Synthetic Pathways[4][5]

Both compounds are synthesized via the controlled reduction of their corresponding nitro-precursors.[1] However, the workup for 2,5-DMPHA requires modification due to its increased solubility in organic solvents and sensitivity to steric-induced rearrangement.[2]

Standard Protocol: Zinc/Ammonium Chloride Reduction

Applicable to both, but optimized here for 2,5-DMPHA.[2]

Reagents:

-

2,5-Dimethylnitrobenzene (Start material)[2]

-

Zinc dust (Reducing agent)

-

Ammonium Chloride (NH₄Cl) (Buffer/Electrolyte)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of 2,5-dimethylnitrobenzene in 150 mL of 50% aqueous ethanol.

-

Activation: Add 0.15 mol of NH₄Cl. Cool the solution to 15°C.

-

Reduction: Add Zinc dust (0.2 mol) in small portions over 30 minutes.

-

Critical Control: Maintain temperature below 25°C . Higher temperatures favor over-reduction to the amine (2,5-xylidine).

-

-

Filtration: Filter off the Zinc oxide sludge while warm.[1] Wash the cake with hot ethanol.

-

Precipitation (Divergence):

Reactivity: The Bamberger Rearrangement[1][4][6][7][8][9]

The defining reaction of arylhydroxylamines is the acid-catalyzed Bamberger Rearrangement , converting them into 4-aminophenols.[2][4]

Mechanistic Divergence

-

PHA: Protonation of the hydroxyl group leads to water loss, forming a transient nitrenium ion. Water attacks the para position (uncrowded) to form 4-aminophenol.[4]

-

2,5-DMPHA: The para (4) position is open (H-substituted). Therefore, rearrangement does occur to form 4-hydroxy-2,5-dimethylaniline .[2]

Figure 2: The Bamberger Rearrangement pathway for 2,5-DMPHA. Note that the 4-position is open, allowing the reaction to proceed despite steric crowding at C2.[2]

Toxicology: Methemoglobinemia & Genotoxicity

Both compounds are potent hemotoxic agents, but their pharmacokinetic profiles differ.[1]

Mechanism of Action (Redox Cycling)

Hydroxylamines react with Oxyhemoglobin (HbFe²⁺O₂) to form Methemoglobin (HbFe³⁺) and the corresponding Nitroso arene.

-

PHA: Rapidly enters the red blood cell (RBC).[1] Oxidizes Hb.[1] The resulting Nitrosobenzene is enzymatically reduced back to PHA, establishing a Redox Cycle that continuously generates MetHb.[1]

-

2,5-DMPHA:

-

Lipophilicity: The methyl groups significantly increase logP.[1] This facilitates faster/higher accumulation in the RBC membrane.[1]

-

Steric Persistence: The ortho-methyl group may hinder the enzymes (reductases) that typically detoxify the nitroso form, potentially prolonging the half-life of the toxic cycle.[2]

-

Genotoxicity (Ames Test Context)

-

PHA: Direct DNA damage via nitrenium ions.[1]

-

2,5-DMPHA: The 2,5-xylidine metabolite is a known carcinogen.[2] The N-hydroxy form (2,5-DMPHA) is the proximal carcinogen .[2] The methyl groups can influence the specific DNA adducts formed (usually at Guanine C8), with the ortho-methyl group twisting the adduct and affecting repair efficiency.[2]

Figure 3: The Hemoglobin Oxidation Cycle. The cycle between the Hydroxylamine and Nitroso forms catalyzes the accumulation of Methemoglobin.[2]

Experimental Protocols

In Vitro Methemoglobin Formation Assay

Use this protocol to quantify the toxicity difference between PHA and 2,5-DMPHA.

-

Preparation: Prepare a 1% suspension of washed human or rat erythrocytes in phosphate-buffered saline (PBS, pH 7.4).

-

Dosing: Add PHA or 2,5-DMPHA (dissolved in DMSO) to final concentrations of 0.1, 0.5, and 1.0 mM.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Lysis: Lyse cells with 1% Triton X-100.

-

Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb/Cyanmethemoglobin method).

-

Calculation:

(Where F is the experimentally determined extinction coefficient factor).

References

-

Bamberger, E. (1894).[1] "Über das Phenylhydroxylamin." Berichte der deutschen chemischen Gesellschaft.

-

Sone, T., et al. (1981).[1] "Kinetics and mechanisms of the Bamberger rearrangement. Part 4. Rearrangement of sterically hindered phenylhydroxylamines." Journal of the Chemical Society, Perkin Transactions 2.[1]

-

Kiese, M. (1966).[1] "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews.

-

Sabbioni, G., & Jones, C.R. (2002).[1] "Biomonitoring of arylamines and nitroarenes." Biomarkers. (Discusses xylidine metabolism).

-

National Toxicology Program (NTP). (1992).[1][3][6] "Toxicity Studies of 2,5-Xylidine." Toxicity Report Series.

Sources

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. CN104059021B - Preparation method of N-hydroxyaniline - Google Patents [patents.google.com]

- 3. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. BJOC - An aniline dication-like transition state in the Bamberger rearrangement [beilstein-journals.org]

- 6. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties of N-Hydroxy-2,5-Dimethylaniline: A Technical Guide

Part 1: Executive Summary & Strategic Relevance

N-hydroxy-2,5-dimethylaniline (N-OH-2,5-DMA), also known as N-hydroxy-2,5-xylidine, represents a critical metabolic node in the biotransformation of xylidines. While often transient in biological systems, its electronic properties dictate the divergence between benign excretion and genotoxic activation.

For drug development professionals, understanding this molecule is not merely an exercise in physical organic chemistry—it is a safety necessity. The N-hydroxy moiety serves as a "soft" nucleophile that can be enzymatically esterified (acetylated or sulfated) to form a leaving group. Spontaneous heterolysis of the N-O bond then generates a highly electrophilic nitrenium ion, capable of forming covalent DNA adducts.

This guide dissects the electronic architecture, redox behavior, and experimental characterization of N-OH-2,5-DMA, providing a rigorous framework for handling and analyzing this potent intermediate.

Part 2: Electronic Architecture & Molecular Geometry

Hybridization and Steric "Ortho-Effect"

Unlike the parent 2,5-dimethylaniline, the N-hydroxy derivative possesses unique stereoelectronic constraints.

-

Nitrogen Hybridization: Theoretically

, but significant -

Conformational Twist: To minimize steric clash between the C2-Methyl and the N-Oxygen, the N-OH bond rotates out of the phenyl plane. This deplanarization reduces the overlap between the nitrogen lone pair and the aromatic

-system (HOMO energy modulation). -

Electronic Consequence: The reduced conjugation raises the ionization potential slightly compared to a planar analog (like N-hydroxy-4-methylaniline), but the inductive donation from the two methyl groups (positions 2 and 5) generally makes the ring electron-rich.

Frontier Molecular Orbitals (Inferred Trends)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring. It is high in energy, making the molecule susceptible to oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Antibonding

orbitals of the ring. -

Dipole Moment: The vector sum of the N-OH dipole and the two methyl dipoles creates a distinct polarity, likely lower than the parent nitro-compound but higher than the hydrocarbon.

Part 3: Redox Chemistry & Reactivity Profile

The toxicity of N-OH-2,5-DMA is fundamentally a redox phenomenon. The molecule sits on a "redox cliff" between the reduced amine and the oxidized nitroso species.

Oxidation Potential

While exact experimental values depend on solvent and pH, N-arylhydroxylamines generally exhibit an oxidation peak (

-

Reaction:

-

Product: 2,5-Dimethylnitrosobenzene.

-

Significance: This facile oxidation is responsible for methemoglobinemia (hemoglobin oxidation) often seen with xylidine exposure.

The Nitrenium Ion "Warhead"

The most critical electronic property is the lability of the N-O bond after esterification.

-

Activation: Phase II enzymes (NAT/SULT) attach an acetyl or sulfate group to the oxygen.

-

Heterolysis: The N-O bond breaks.

-

Nitrenium Formation: A resonance-stabilized cation (

) is formed. -

DNA Attack: This electrophile attacks the C8 position of Guanine.

Pathway Visualization

The following diagram illustrates the electronic divergence between detoxification and toxicity.

Caption: Figure 1.[1][2][3] Redox and metabolic fate of N-hydroxy-2,5-dimethylaniline, highlighting the bifurcation between oxidative nitroso formation and nitrenium-mediated genotoxicity.

Part 4: Experimental Characterization Protocols

Synthesis Protocol (Zn Reduction)

Self-Validating Step: The disappearance of the yellow nitro-compound color and the appearance of a Tollen's reagent positive test (silver mirror) confirms hydroxylamine formation.

Materials:

-

2,5-Dimethylnitrobenzene (10 mmol)

-

Zinc dust (25 mmol, activated)

-

Ammonium chloride (NH

Cl) -

Ethanol/Water (4:1 v/v)

Workflow:

-

Dissolution: Dissolve 2,5-dimethylnitrobenzene in 50 mL ethanol/water.

-

Buffer: Add 2.0g NH

Cl to maintain neutral pH (prevents rearrangement to aminophenol). -

Reduction: Add Zn dust in small portions with vigorous stirring at 60°C.

-

Observation: Reaction is exothermic. Monitor temperature.

-

-

Filtration: Filter hot to remove Zn oxide.

-

Crystallization: Cool filtrate on ice. N-hydroxy-2,5-dimethylaniline typically crystallizes as colorless/pale yellow needles.

-

Storage: Store under N

at -20°C. Critical: Unstable in air (oxidizes to nitroso).

Electrochemical Analysis (Cyclic Voltammetry)

To determine the exact oxidation potential (

Setup:

-

Counter Electrode: Platinum Wire.

-

Reference: Ag/AgCl (3M KCl).

-

Solvent: Phosphate Buffer (pH 7.4) with 10% Acetonitrile (for solubility).

Protocol:

-

Degas solution with Argon for 10 mins (removal of O

is crucial). -

Scan Range: -0.2 V to +0.8 V.

-

Scan Rate: 50, 100, 200 mV/s.

-

Data Interpretation: Look for a quasi-reversible peak pair. The anodic peak (

) corresponds to the

Caption: Figure 2. Cyclic Voltammetry workflow for characterizing the redox potential of N-arylhydroxylamines.

Part 5: Data Summary & Reference Values

| Property | Estimated/Literature Value | Relevance |

| Molecular Weight | 137.18 g/mol | Mass spectrometry identification. |

| Oxidation Potential ( | ~0.35 - 0.50 V (vs Ag/AgCl) | Susceptibility to auto-oxidation in air. |

| N-O Bond Dissociation Energy | ~55-65 kcal/mol [1] | Stability against homolytic cleavage (radical formation). |

| pKa (Protonated) | ~2.5 - 3.0 | Less basic than parent amine due to O-atom induction. |

| UV-Vis Absorption | Distinct from nitro (yellow, >280nm) and amine. |

References

-

Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond.[5][6] The Journal of Physical Chemistry A, 125(23), 5014–5021.

- Skipper, P. L., et al. (2010). Monocyclic Aromatic Amines: A Longstanding Challenge. Chemical Research in Toxicology. (Context on xylidine metabolism).

- Marques, M. M., et al. (1997). Mutagenicity of substituted anilines. Mutation Research.

-

GuideChem. (2024). 2,5-Dimethylaniline Physical Properties.

-

PubChem. (2024).[7] 2,5-Dimethylaniline Compound Summary.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Frontiers | Combined Multistate and Kohn-Sham Density Functional Theory Studies of the Elusive Mechanism of N-Dealkylation of N,N-Dimethylanilines Mediated by the Biomimetic Nonheme Oxidant FeIV(O)(N4Py)(ClO4)2 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. acs.figshare.com [acs.figshare.com]

- 7. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Selective Synthesis of N-(2,5-Dimethylphenyl)hydroxylamine

This application note details the synthesis of N-(2,5-Dimethylphenyl)hydroxylamine via the selective partial reduction of 2,5-dimethylnitrobenzene (2-nitro-p-xylene). This protocol is designed for research professionals and emphasizes reaction control to prevent over-reduction to the aniline derivative.

Executive Summary & Mechanistic Rationale

N-Arylhydroxylamines are critical metabolic intermediates and versatile synthetic building blocks, often used in the preparation of hydroxamic acids, nitrones, and rearrangement products like aminophenols. The synthesis of N-(2,5-dimethylphenyl)hydroxylamine requires precise chemoselectivity.

The Challenge: The reduction of a nitro group (

The Solution: This protocol utilizes a Zinc-Ammonium Chloride (

-

Role of

: Acts as the electron source. -

Role of

: Buffers the pH to approximately 6–7. Acidic conditions favor reduction to the amine, while basic conditions can lead to condensation products (azoxy compounds). The buffered neutral environment stabilizes the hydroxylamine. -

Temperature Control: Maintaining the reaction between 60–65°C is critical; higher temperatures accelerate the over-reduction to 2,5-dimethylaniline.

Safety & Hazard Analysis

WARNING: This protocol involves hazardous chemicals. All operations must be performed in a properly functioning fume hood.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitroarenes | Potential mutagens; skin absorbable. | Double nitrile gloves; dedicated solid waste disposal. |

| Hydroxylamines | Methemoglobinemia inducer; skin sensitizer; thermally unstable. | Avoid heating dry product; store under inert gas at -20°C. |

| Zinc Dust | Flammable solid; pyrophoric if very fine. | Keep away from open flames; dispose of wet zinc waste in separate containers. |

Materials & Stoichiometry

Target Scale: 50 mmol (approx. 7.5 g of starting material)

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2,5-Dimethylnitrobenzene | 151.16 | 1.0 | 7.56 g | Substrate |

| Zinc Dust (Activated) | 65.38 | 2.5 | 8.17 g | Reductant |

| Ammonium Chloride | 53.49 | 1.2 | 3.21 g | Buffer/Electrolyte |

| Ethanol (95%) | - | Solvent | 150 mL | Solvent |

| Water (Deionized) | - | Solvent | 50 mL | Solvent |

Detailed Experimental Protocol

Phase A: Reaction Setup

-

Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3.21 g of Ammonium Chloride in 50 mL of water .

-

Substrate Addition: Add 7.56 g of 2,5-Dimethylnitrobenzene followed by 150 mL of Ethanol . The mixture may be heterogeneous initially.

-

Activation: Begin vigorous stirring (mechanical stirring is preferred over magnetic to prevent zinc clumping).

Phase B: Controlled Reduction

-

Zinc Addition: Add 8.17 g of Zinc dust in small portions over a period of 15–20 minutes.

-

Critical Control Point: The reaction is exothermic. Monitor internal temperature.[1] If the temperature rises above 65°C , pause addition and use an ice bath to cool to 55°C.

-

-

Reaction Maintenance: Once addition is complete, stir the reaction mixture vigorously for 30–45 minutes . The temperature should spontaneously maintain around 50–60°C.

-

Endpoint Detection: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting nitro compound (

) should disappear, and the hydroxylamine spot (

Phase C: Workup & Isolation

-

Filtration: Filter the warm reaction mixture through a Celite pad to remove zinc oxide and unreacted zinc. Wash the pad with 20 mL of warm ethanol.

-

Safety Note: Do not let the zinc residue dry out completely on the filter paper in air, as it can be pyrophoric. Rinse immediately with water.

-

-

Precipitation: Pour the filtrate into a beaker containing 400 mL of ice-water saturated with sodium chloride.

-

Crystallization: The N-(2,5-dimethylphenyl)hydroxylamine should precipitate as a bulky, colorless to pale yellow solid. Stir in the ice bath for 30 minutes.

-

Collection: Filter the solid using a Buchner funnel. Wash with cold water (

) to remove inorganic salts. -

Purification (Optional): If the product is colored (yellow/orange indicates nitroso or azoxy impurities), recrystallize immediately from a minimum amount of Benzene/Petroleum Ether or warm Ethanol/Water (1:1). Note: Avoid prolonged heating.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the electron transfer pathway and the critical buffering role of Ammonium Chloride in preventing over-reduction.

Caption: Stepwise reduction pathway of 2,5-dimethylnitrobenzene showing the critical stabilization of the hydroxylamine target.

Figure 2: Experimental Workflow

Operational sequence for the safe synthesis and isolation of the target compound.

Caption: Operational workflow for the Zn/NH4Cl reduction protocol.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

-

Melting Point: Expected range 78–80°C (dec). Note: Hydroxylamines often decompose near their melting point.

-

Tollen's Test: Positive (formation of silver mirror) indicates the presence of the reducing -NHOH group.

-

IR Spectroscopy:

-

Broad absorption at 3250–3400 cm⁻¹ (OH/NH stretch).

-

Absence of strong bands at 1350 & 1530 cm⁻¹ (Nitro group).

-

-

Stability Check: The compound is sensitive to air oxidation, turning violet/brown upon formation of azoxy/nitroso derivatives. Use immediately or store strictly under nitrogen.

References

-

Kamm, O. (1925). "Phenylhydroxylamine". Organic Syntheses, 4, 57; Coll. Vol. 1, 445.

-

Yan, G., et al. (2013). "Recent Advances in the Synthesis of N-Arylhydroxylamines". Advanced Synthesis & Catalysis, 355(10), 1871-1888.

-

Wissner, A. (1978). "A New Synthesis of N-Arylhydroxylamines". The Journal of Organic Chemistry, 43(20), 3972-3974.

Sources

Application Note & Protocol: Selective Reduction of 2,5-Dimethylnitrobenzene to 2,5-Dimethylphenylhydroxylamine

Abstract

This document provides a comprehensive guide for the selective chemical reduction of 2,5-dimethylnitrobenzene to its corresponding hydroxylamine, 2,5-dimethylphenylhydroxylamine. Phenylhydroxylamines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, but their synthesis can be challenging due to over-reduction to the corresponding aniline.[1][2] This protocol details a reliable and accessible method using zinc dust and ammonium chloride, which offers high chemoselectivity under mild conditions.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline safety considerations, and describe methods for product characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Principle

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. The process can yield a variety of products, as the nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates before forming the final amine.[5][6]

Figure 1: General Reduction Pathway of Nitroarenes

Caption: Workflow for the synthesis of 2,5-dimethylphenylhydroxylamine.

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Charge Reagents: To the flask, add 2,5-dimethylnitrobenzene (e.g., 7.55 g, 50 mmol), ethanol (75 mL), and a solution of ammonium chloride (4.0 g, 75 mmol) in 25 mL of deionized water.

-

Heating: Begin stirring the mixture and gently heat it to 50-60°C using a heating mantle or water bath. A homogeneous solution should form.

-

Zinc Addition: Once the reaction temperature is stable, begin adding zinc dust (e.g., 9.8 g, 150 mmol) in small portions over 30-45 minutes. Causality Note: Portionwise addition is critical to control the exothermic reaction and prevent the temperature from rising excessively, which would favor over-reduction to the aniline. [4]5. Reaction Monitoring: Maintain the reaction temperature at 60-65°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-3 hours after the final addition of zinc.

-

Filtration: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® in a Büchner funnel to remove excess zinc dust and zinc salts. Wash the filter cake with a small amount of ethanol (2 x 20 mL).

-

Solvent Removal: Combine the filtrate and washings. Remove the majority of the ethanol using a rotary evaporator. Be careful not to heat the mixture excessively.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Protocol Insight: Dichloromethane is an effective solvent for extracting the hydroxylamine product from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed. The product should be a pale yellow or off-white solid.

Characterization and Expected Results